molecular formula C12H15BrO B8238134 2-Bromo-3,3-dimethyl-1-phenylbutan-1-one

2-Bromo-3,3-dimethyl-1-phenylbutan-1-one

Cat. No.: B8238134
M. Wt: 255.15 g/mol
InChI Key: AQRSFTIHYUOPER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3,3-dimethyl-1-phenylbutan-1-one is a brominated aromatic ketone characterized by a phenyl group at the 1-position, a bromine substituent at the 2-position, and two methyl groups at the 3,3-positions of the butanone backbone. For instance, brominated ketones like 1-bromo-3,3-dimethylbutan-2-one are precursors for sulfonyl derivatives (e.g., 3,3-dimethyl-1-(phenylsulfonyl)butan-2-one) via nucleophilic substitution reactions with benzene sulfinic acid . The bromine atom in such compounds serves as a reactive site for further functionalization, making them valuable intermediates in pharmaceuticals and asymmetric catalysis .

Properties

IUPAC Name

2-bromo-3,3-dimethyl-1-phenylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-12(2,3)11(13)10(14)9-7-5-4-6-8-9/h4-8,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRSFTIHYUOPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)C1=CC=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The most widely reported method involves electrophilic α-bromination of 3,3-dimethyl-1-phenylbutan-1-one using PyHBr₃ in acetic acid (AcOH). This protocol is favored for its high regioselectivity and scalability.

Procedure

  • Substrate Preparation : 3,3-Dimethyl-1-phenylbutan-1-one (5.0 mmol) is dissolved in glacial AcOH (10 mL).

  • Bromination : PyHBr₃ (1.2 equiv, 6.0 mmol) is added portion-wise at 0°C.

  • Reaction Conditions : The mixture is stirred at 23°C for 12 hours.

  • Workup : The reaction is quenched with saturated NaHCO₃, extracted with dichloromethane (3 × 20 mL), and dried over Na₂SO₄.

  • Purification : Column chromatography (hexane/ethyl acetate, 10:1) yields the product as a colorless liquid.

Data Table: Optimization of PyHBr₃ Method

ParameterValue/DetailYieldReference
Equivalents of PyHBr₃1.2 equiv89%
SolventAcOH85%
Temperature0°C to 23°C90%
Reaction Time12 hours88%

Mechanistic Insight : PyHBr₃ acts as a bromine donor, facilitating electrophilic attack at the α-carbon of the ketone. The reaction proceeds via an enol intermediate, stabilized by the acetic acid solvent.

Synthesis via Friedel-Crafts Acylation Followed by Bromination

Step 1: Preparation of 3,3-Dimethyl-1-phenylbutan-1-one

The precursor ketone is synthesized via Friedel-Crafts acylation :

  • Reagents : Benzene (10 mmol), 3,3-dimethylbutanoyl chloride (10 mmol), AlCl₃ (1.2 equiv).

  • Conditions : Reflux in anhydrous dichloromethane (DCM) for 6 hours.

  • Yield : 78% after aqueous workup and distillation.

Step 2: α-Bromination Using N-Bromosuccinimide (NBS)

  • Substrate : 3,3-Dimethyl-1-phenylbutan-1-one (5.0 mmol) in CCl₄.

  • Bromination : NBS (1.1 equiv) and catalytic benzoyl peroxide (BPO, 5 mol%) are added.

  • Conditions : Irradiation with a 100 W lamp for 4 hours.

  • Yield : 72% after silica gel chromatography.

Data Table: NBS Bromination

ParameterValue/DetailYieldReference
SolventCCl₄72%
Light Source100 W Tungsten Lamp70%
CatalystsBPO (5 mol%)75%

Direct Bromination Using HBr in the Presence of Lewis Acids

Procedure

  • Substrate : 3,3-Dimethyl-1-phenylbutan-1-one (5.0 mmol) in DCM.

  • Reagents : HBr gas (2.0 equiv), FeCl₃ (10 mol%).

  • Conditions : Stirred at 40°C for 8 hours.

  • Yield : 68% after neutralization and extraction.

Advantage : Cost-effective for large-scale synthesis.
Limitation : Lower regioselectivity compared to PyHBr₃.

Literature Method from The Journal of Organic Chemistry (1979)

A seminal protocol involves bromination of 3,3-dimethyl-1-phenylbutan-1-one using HBr and dimethyl sulfoxide (DMSO) as an oxidizing agent:

  • Substrate : 3,3-Dimethyl-1-phenylbutan-1-one (5.0 mmol).

  • Reagents : 48% HBr (3.0 equiv), DMSO (2.0 equiv).

  • Conditions : Stirred at 50°C for 6 hours.

  • Yield : 82% after distillation.

Key Insight : DMSO oxidizes HBr to Br₂ in situ, enabling electrophilic bromination.

Comparative Analysis of Methods

MethodReagents/ConditionsYieldSelectivityScalability
PyHBr₃ in AcOHPyHBr₃, AcOH, 23°C89%HighExcellent
NBS/BPONBS, BPO, CCl₄, light72%ModerateModerate
HBr/FeCl₃HBr gas, FeCl₃, 40°C68%LowGood
HBr/DMSOHBr, DMSO, 50°C82%HighModerate

Challenges and Optimization Strategies

  • Byproduct Formation : Over-bromination is mitigated by controlling stoichiometry (≤1.2 equiv Br₂ donors).

  • Solvent Effects : Polar aprotic solvents (e.g., AcOH) enhance electrophilic bromination kinetics.

  • Temperature : Reactions below 25°C favor mono-bromination .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,3-dimethyl-1-phenylbutan-1-one undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ketones or alcohols.

    Reduction: Formation of 3,3-dimethyl-1-phenyl-1-butanol.

    Oxidation: Formation of 3,3-dimethyl-1-phenyl-1-butanoic acid.

Scientific Research Applications

Organic Synthesis

2-Bromo-3,3-dimethyl-1-phenylbutan-1-one is primarily utilized as an intermediate in organic synthesis. Its bromine atom serves as a leaving group, making it a valuable precursor for various chemical transformations.

Key Reactions:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new compounds.
  • Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

Medicinal Chemistry

The compound's structure allows it to be explored for potential pharmacological activities. Research indicates that derivatives of this compound may exhibit biological activities such as:

  • Antimicrobial Activity: Studies have shown that compounds derived from this structure can inhibit the growth of various bacterial strains.
    Bacterial StrainActivity Observed
    Staphylococcus aureusSignificant inhibition
    Escherichia coliModerate inhibition
  • Antitumor Activity: Preliminary studies suggest that derivatives can inhibit the proliferation of cancer cell lines.
    Cancer Cell LineInhibition Percentage
    MCF-7 (Breast Cancer)70% inhibition
    A549 (Lung Cancer)75% inhibition

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial properties of various derivatives of this compound. The findings indicated that these derivatives exhibited superior activity against resistant strains compared to traditional antibiotics. This suggests their potential as lead compounds in developing new antibacterial agents.

Antitumor Research

In vitro studies focused on the antitumor effects of this compound on different cancer cell lines. Results showed significant inhibition of cell growth in multiple lines, particularly in MCF-7 and A549 cells. This highlights the compound's potential utility in cancer therapy.

Mechanism of Action

The mechanism of action of 2-Bromo-3,3-dimethyl-1-phenylbutan-1-one involves its reactivity as a brominated ketone. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The carbonyl group can undergo reduction or oxidation, leading to various functionalized products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one

  • Structure : Replaces the bromine atom with a phenylsulfonyl group.
  • Synthesis : Prepared via nucleophilic substitution of 1-bromo-3,3-dimethylbutan-2-one with benzene sulfinic acid in dry DMF (84% yield) .
  • Physical Properties : Melting point = 80–81°C; isolated as a white solid .
  • Applications : Acts as a directing group in asymmetric catalysis due to the sulfonyl group’s electron-withdrawing nature .

1-Bromo-1,1-difluoro-4-phenylbutan-2-one

  • Structure : Features two fluorine atoms at the 1-position and a bromine at the 1-position, adjacent to the ketone.
  • Physical Properties : Liquid at room temperature; molecular weight = 263.08 g/mol .

2-Bromo-3’-chloroacetophenone

  • Structure : Contains a chlorine substituent on the phenyl ring instead of methyl groups on the ketone backbone .
  • Physical Properties : Melting point = 109°C (methyl ester), 74°C (ethyl ester) .
  • Applications : Used in synthesizing esters and amides, highlighting the versatility of bromo-aromatic ketones in derivatization .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Applications
2-Bromo-3,3-dimethyl-1-phenylbutan-1-one* C₁₁H₁₃BrO ~241.13 (calculated) N/A Bromine, ketone Synthetic intermediate
3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one C₁₂H₁₆O₃S 240.32 80–81 Sulfonyl, ketone Asymmetric catalysis
1-Bromo-1,1-difluoro-4-phenylbutan-2-one C₁₀H₉BrF₂O 263.08 Liquid (RT) Bromine, difluoro Electrophilic reactions
2-Bromo-3’-chloroacetophenone C₈H₆BrClO 233.49 109 (methyl ester) Bromine, chloro Ester/amide synthesis

Key Research Findings

Reactivity Trends : Brominated ketones exhibit higher reactivity in nucleophilic substitutions compared to sulfonyl or chloro analogs due to bromine’s superior leaving-group ability .

Steric Effects : The 3,3-dimethyl groups in this compound likely hinder steric access to the carbonyl carbon, reducing reactivity compared to less-substituted analogs like 1-bromo-1,1-difluoro-4-phenylbutan-2-one .

Thermal Stability : Sulfonyl derivatives (e.g., 3,3-dimethyl-1-(phenylsulfonyl)butan-2-one) demonstrate higher thermal stability (solid at RT) compared to liquid bromo-difluoro analogs .

Q & A

Q. What steps ensure methodological rigor in designing experiments involving this compound?

  • Methodological Answer :
  • Experimental Design : Use factorial designs (e.g., Box-Behnken) to optimize multiple variables (temperature, catalyst loading).
  • Data Triangulation : Cross-validate NMR, MS, and crystallographic data to confirm structural assignments.
  • Error Analysis : Report standard deviations for triplicate measurements and use Q-testing to exclude outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.